molecular formula C12H11N3OS B7590659 N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide

Cat. No. B7590659
M. Wt: 245.30 g/mol
InChI Key: MMKIBXLZUXTSKE-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide, also known as MTMP, is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, including COX-2. N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has also been found to modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide in lab experiments is its potential to exhibit anti-inflammatory, antioxidant, and anticancer properties. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide may have limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases. Further research is needed to elucidate its mechanism of action and optimize its efficacy in vivo. Additionally, N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide may have potential applications in drug discovery and development, particularly for the identification of new compounds with anti-inflammatory and anticancer properties.

Synthesis Methods

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide can be synthesized through a multistep reaction process starting from 2-pyridinecarboxamide and 5-methylthiophene-2-carbaldehyde. The reaction involves the use of various reagents, including sodium hydride, acetic acid, and ethanol. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

properties

IUPAC Name

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-9-5-6-10(17-9)8-14-15-12(16)11-4-2-3-7-13-11/h2-8H,1H3,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKIBXLZUXTSKE-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide

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